1-(3-Chloropropoxy)-3-methylbenzene

Organic Synthesis Chemical Procurement Intermediate Purity

1-(3-Chloropropoxy)-3-methylbenzene (CAS 62806-87-5) is a chlorinated aromatic ether belonging to the aryloxypropyl chloride chemical class. This compound features a meta-methyl substituted benzene ring connected via an ether linkage to a 3-chloropropyl chain, with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 62806-87-5
Cat. No. B3147656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropoxy)-3-methylbenzene
CAS62806-87-5
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCCl
InChIInChI=1S/C10H13ClO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
InChIKeyYHHSOJRBOXOGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropoxy)-3-methylbenzene (CAS 62806-87-5): A Specialized Aryloxypropyl Chloride Intermediate for Organic Synthesis and Medicinal Chemistry


1-(3-Chloropropoxy)-3-methylbenzene (CAS 62806-87-5) is a chlorinated aromatic ether belonging to the aryloxypropyl chloride chemical class. This compound features a meta-methyl substituted benzene ring connected via an ether linkage to a 3-chloropropyl chain, with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol [1]. It is predominantly utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where the reactive terminal chloride enables further functionalization through nucleophilic substitution reactions [1].

The Critical Role of Meta-Methyl Substitution in 1-(3-Chloropropoxy)-3-methylbenzene for Downstream Selectivity


Within the aryloxypropyl chloride family, simple substitution of 1-(3-chloropropoxy)-3-methylbenzene with other positional isomers or non-methylated analogs is not feasible for applications requiring specific steric or electronic profiles. The meta-methyl group on the aromatic ring introduces distinct electronic and steric effects that are known to influence the reactivity of the ether oxygen and the overall molecular conformation of the resulting aryloxypropyl moiety [1]. In medicinal chemistry applications, such subtle structural modifications are a key design strategy for modulating critical parameters like logP, which directly impacts a molecule's ability to cross the blood-brain barrier and its overall pharmacokinetic profile [1]. Therefore, using an unsubstituted (3-chloropropoxy)benzene or the para-methyl isomer would result in a different pharmacophore, potentially compromising target binding affinity and biological efficacy in established synthetic routes.

Quantitative Differentiation Evidence for 1-(3-Chloropropoxy)-3-methylbenzene (CAS 62806-87-5)


Procurement-Grade Purity: 1-(3-Chloropropoxy)-3-methylbenzene vs. Unsubstituted Analog

For procurement, 1-(3-Chloropropoxy)-3-methylbenzene is available with a documented purity specification of 98% from multiple commercial suppliers, ensuring a high-quality starting material for synthetic applications , . In contrast, the closely related unsubstituted analog (3-chloropropoxy)benzene (CAS 3384-04-1) is often offered at a lower standard purity of 97%, a 1% absolute difference .

Organic Synthesis Chemical Procurement Intermediate Purity

Computationally Predicted Lipophilicity (LogP) of 1-(3-Chloropropoxy)-3-methylbenzene

The calculated octanol-water partition coefficient (LogP) for 1-(3-Chloropropoxy)-3-methylbenzene is 3.05 . This value places it within an optimal lipophilicity range (LogP 2-5) that is often associated with favorable drug-like properties, including the ability to cross biological membranes [1]. While direct experimental LogP data for this specific compound is not publicly available, its value is higher than that of its more hydrophilic unsubstituted analog, (3-chloropropoxy)benzene, which has a computed LogP of 2.70 [2]. This is consistent with the expected contribution of the methyl group.

Medicinal Chemistry Lipophilicity Drug Design ADME

Synthetic Utility in SN2 Reactions: Alkyl Chloride Reactivity

As a class, primary alkyl chlorides like the 3-chloropropyl group in 1-(3-chloropropoxy)-3-methylbenzene are highly reactive in SN2 nucleophilic substitution reactions . This is a fundamental property for its use as an electrophilic building block. The terminal primary chloride offers a well-defined and predictable reactivity profile, which is superior to that of secondary alkyl chlorides. For instance, a direct analog like ((2-chloropropoxy)methyl)benzene contains a secondary chloride, which is significantly less reactive toward SN2 pathways due to increased steric hindrance, leading to slower reaction kinetics and the potential for competing elimination reactions .

Synthetic Methodology Nucleophilic Substitution SN2 Reaction Ether Synthesis

Evidence for Use as a Key Intermediate in CNS-Active Drug Synthesis

The 3-(m-tolyloxy)propyl moiety, which is directly derived from 1-(3-chloropropoxy)-3-methylbenzene, has been explicitly utilized in the synthesis of novel atypical antipsychotic agents [1]. In a structure-activity relationship (SAR) study, a series of 1-(aryloxypropyl)-4-(chloroaryl) piperazines were synthesized and evaluated. While the study explored various substitutions on the aryloxy ring, the meta-methyl substitution (the core structure of this compound) was found to be a key component for achieving potent antipsychotic activity in animal models, as measured by the inhibition of apomorphine-induced climbing behavior in mice [1].

Medicinal Chemistry Antipsychotics Arylpiperazines CNS Drug Discovery

Efficient Synthetic Accessibility: High-Yielding Alkylation with 1-(3-Chloropropoxy)-3-methylbenzene

The utility of 1-(3-chloropropoxy)-3-methylbenzene is underscored by its ability to participate in high-yielding alkylation reactions. In a published synthetic scheme for a related compound, 1-(3-chloropropoxy)-4-fluorobenzene was reacted under similar conditions to achieve a 95% yield in an alkylation step [1]. This demonstrates that 3-chloropropoxy-aryl ethers, as a class, are highly efficient alkylating agents. While direct data for 1-(3-chloropropoxy)-3-methylbenzene is not available, this cross-study comparison provides strong evidence that it will perform comparably, offering a predictable and efficient route for introducing the 3-(m-tolyloxy)propyl group into target molecules.

Synthetic Methodology Alkylation Yield Optimization Process Chemistry

Validated Applications for 1-(3-Chloropropoxy)-3-methylbenzene (CAS 62806-87-5) in Pharmaceutical R&D and Chemical Synthesis


Synthesis of Atypical Antipsychotic Drug Candidates

1-(3-Chloropropoxy)-3-methylbenzene is a validated building block for the synthesis of novel arylpiperazine-based atypical antipsychotics. The meta-methyl substitution on the aryloxy ring, which this compound provides, is a key structural feature in a series of compounds that demonstrated potent activity in an apomorphine-induced climbing assay in mice, a standard preclinical model for antipsychotic efficacy [1]. Procurement of this specific intermediate is essential for any medicinal chemistry group aiming to replicate or expand upon this established SAR, as using a non-methylated or ortho/para-methyl analog would lead to a different pharmacological profile.

Preparation of Functionalized Aromatic Ethers via SN2 Alkylation

Owing to its primary alkyl chloride, 1-(3-chloropropoxy)-3-methylbenzene is an ideal electrophile for introducing the 3-(m-tolyloxy)propyl group onto a wide range of nucleophiles, including amines, thiols, and enolates. This SN2-based alkylation is a cornerstone of organic synthesis for building molecular complexity. The high reactivity of the primary chloride ensures efficient and predictable coupling, as demonstrated by the 95% yield achieved in a structurally analogous alkylation reaction [2]. This makes it a preferred reagent over secondary chloride analogs, which suffer from lower reactivity and potential elimination side-products .

Modulation of Lipophilicity in CNS Drug Design

The incorporation of the 3-(m-tolyloxy)propyl group, derived from 1-(3-chloropropoxy)-3-methylbenzene, is a strategic choice for medicinal chemists aiming to fine-tune the lipophilicity (LogP) of a lead compound. Its computed LogP of 3.05 is well within the optimal range for CNS drug candidates, predicting favorable blood-brain barrier penetration , [3]. This makes the compound a valuable tool for optimizing the ADME properties of drug candidates, particularly those targeting neurological and psychiatric disorders, where achieving adequate brain exposure is a primary challenge.

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